1,3-Dichloropropene

Übersicht

Beschreibung

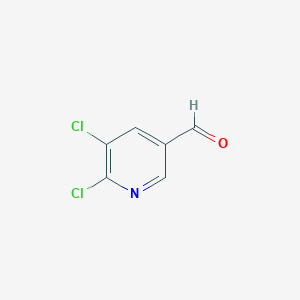

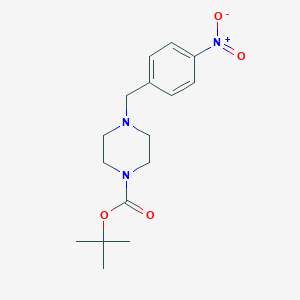

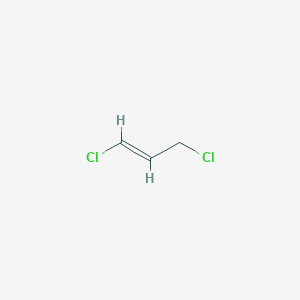

1,3-Dichloropropene, also known under various trade names, is an organochlorine compound with the formula C3H4Cl2 . It is a colorless liquid with a sweet smell . It is feebly soluble in water and evaporates easily . It is used mainly in farming as a pesticide, specifically as a preplant fumigant and nematicide .

Synthesis Analysis

1,3-Dichloropropene can be prepared by reacting bis (3-hydroxypropyl)ether with hydrogen chloride . Another method involves mixing and contacting 1,2-dichloropropane with chlorine rapidly at 450-570°C, thereby simultaneously carrying out the dehydrochlorination and chlorination reactions .

Molecular Structure Analysis

The molecular weight of 1,3-Dichloropropene is 110.97 g/mol . It has two geometric isomers, called (Z)-1,3-dichloropropene, and (E)-1,3-dichloropropene .

Chemical Reactions Analysis

1,3-Dichloropropene reacts vigorously with oxidizing materials. It also reacts with aluminum, active metals, and halogenated compounds. Additionally, it reacts with acids and thiocyanates . Oxidative decomposition of 1,3-dichloropropene produces toxic fumes of hydrochloric acid and other chlorinated compounds .

Physical And Chemical Properties Analysis

1,3-Dichloropropene is a colorless to straw-colored liquid with a sweet, chloroform-like odor . It has a boiling point of 226°F, a molecular weight of 111.0, a freezing point/melting point of -119°F, and a vapor pressure of 28 mmHg at 77° . Its flash point is 95°F, vapor density is 3.86, and specific gravity is 1.21 .

Wissenschaftliche Forschungsanwendungen

Agriculture: Nematode Control

1,3-Dichloropropene: is widely used in agriculture as a soil fumigant for controlling nematodes . It’s particularly effective against the root-knot nematode Meloidogyne incognita, which can cause significant damage to crops like tomatoes. The compound is often combined with biocontrol agents such as Trichoderma harzianum and organic fertilizers to enhance its effectiveness and reduce the reliance on chemical treatments .

Environmental Science: Emission Reduction

In environmental science, 1,3-Dichloropropene plays a role in reducing emissions from soil fumigants. Studies have shown that using a photocatalytic film can significantly decrease the volatilization of 1,3-Dichloropropene, thereby reducing its environmental impact and potential human exposure .

Material Science: Photocatalytic Applications

1,3-Dichloropropene: is involved in the development of photocatalytic materials. These materials can degrade pollutants under light irradiation, and 1,3-Dichloropropene can be used to test the efficiency of these materials in breaking down harmful substances .

Risk Assessment: Pesticide Evaluation

The compound is subject to rigorous risk assessments to determine its safety as a pesticide. Evaluations focus on its use as a nematicide in various crops and the potential risks to human health and the environment .

Integrated Pest Management (IPM)

1,3-Dichloropropene: is part of integrated pest management strategies that aim to use a combination of biological, cultural, physical, and chemical tools to manage pests in a more sustainable and environmentally friendly manner .

Wirkmechanismus

In rats, 1,3-dichloropropene is absorbed rapidly, after either inhalation or oral administration, and is eliminated principally by metabolism (glutathione conjugation) within 24–48 h . The results of a study are consistent with 1,3-D inducing liver carcinogenesis through a non-genotoxic mode-of action by functioning as a tumor promoter specifically through induction of a non-GSTP staining focal hepatocyte population .

Safety and Hazards

Acute inhalation exposure of humans following a spill caused mucous membrane irritation, chest pain, and breathing difficulties . Chronic dermal exposure may result in skin sensitization in humans . Damage to the nasal mucosa and urinary bladder are the primary health effects of rodents chronically exposed to 1,3-dichloropropene by inhalation . EPA has classified 1,3-dichloropropene as a Group B2, probable human carcinogen .

Zukünftige Richtungen

The World Health Organization (WHO) has published a fact sheet on 1,3-Dichloropropene, which includes information on analytical methods and limits of detection, treatment options, and additional risk assessment and management considerations . The U.S. Environmental Protection Agency (EPA) has also conducted a review of 1,3-Dichloropropene .

Eigenschaften

IUPAC Name |

(E)-1,3-dichloroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Cl2/c4-2-1-3-5/h1-2H,3H2/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOORRWUZONOOLO-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C/Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Cl2 | |

| Record name | TRANS-1,3-DICHLOROPROPENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18110 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2042480 | |

| Record name | trans-1,3-Dichloropropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Trans-1,3-dichloropropene appears as a clear colorless liquid with chloroform odor. Flash point 95 °F. Density 1.225 g/cm3 and insoluble in water. Hence sinks in water. A strong irritant. Used as a soil fumigant., 1,3-Dichloropropene: Colorless to amber liquid with an odor like chloroform; [HSDB] Clear colorless liquid; [CAMEO], Liquid | |

| Record name | TRANS-1,3-DICHLOROPROPENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18110 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | trans-1,3-Dichloropropene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7480 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3-Dichloropropene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013592 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

234 °F at 760 mmHg (NTP, 1992), 112 °C, 112.00 °C. @ 760.00 mm Hg | |

| Record name | TRANS-1,3-DICHLOROPROPENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18110 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRANS-1,3-DICHLOROPROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1504 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-Dichloropropene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013592 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

less than 1 mg/mL at 68.9 °F (NTP, 1992), Sol in ether, benzene, chloroform, In water, 2,800 mg/l @ 25 °C., 2800 mg/L @ 20 °C (exp) | |

| Record name | TRANS-1,3-DICHLOROPROPENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18110 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRANS-1,3-DICHLOROPROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1504 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-Dichloropropene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013592 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.224 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.224 @ 20 °C/4 °C | |

| Record name | TRANS-1,3-DICHLOROPROPENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18110 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRANS-1,3-DICHLOROPROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1504 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

1.4 AT 37.8 °C (AIR= 1) | |

| Record name | TRANS-1,3-DICHLOROPROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1504 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

34 mmHg at 77 °F (NTP, 1992), 34.0 [mmHg], 34 mm Hg @ 25 °C | |

| Record name | TRANS-1,3-DICHLOROPROPENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18110 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | trans-1,3-Dichloropropene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7480 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRANS-1,3-DICHLOROPROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1504 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Molecular orbital calculations were used to clarify the mechanism of mutagenic action of various substituted allyl chlorides. Computed molecular properties were compared with experimental mutagenic potentials of these allylic cmpd. In agreement with the experiment, the computational results suggest that the primary mechanism of action involves the SN1 formation of allylic cations whih then react with nucleophilic centers of nucleic acid bases. The usefulness of computed propertiee in estimating the degree of alkylating activity and mutagenicity was evaluated. In general, stability of the allylic carbocation intermediate and the degree of charge delocalization in the allyl system correlate well with observed mutagenic potentials. | |

| Record name | TRANS-1,3-DICHLOROPROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1504 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

(E)-1,3-Dichloropropene | |

Color/Form |

Colorless to amber liquid /1,3-Dichloropropene/ | |

CAS RN |

10061-02-6, 542-75-6 | |

| Record name | TRANS-1,3-DICHLOROPROPENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18110 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | trans-1,3-Dichloropropene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10061-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dichloropropene [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-1,3-Dichloropropene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010061026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propene, 1,3-dichloro-, (1E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | trans-1,3-Dichloropropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trans-1,3-dichloropropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DICHLOROPROPENE, (1E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21UG87ODPI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRANS-1,3-DICHLOROPROPENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1504 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-Dichloropropene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013592 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-50 °C | |

| Record name | 1,3-Dichloropropene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013592 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 1,3-Dichloropropene exert its nematicidal effect?

A1: While the precise mechanism remains unclear, research suggests that 1,3-Dichloropropene disrupts nematode hatching and survival. Studies indicate a log-logistic relationship between 1,3-Dichloropropene dosage and the number of hatchable nematodes. [] Notably, the (Z)-isomer demonstrates greater nematicidal efficacy than the (E)-isomer. []

Q2: Does 1,3-Dichloropropene impact soil microbial communities?

A2: Yes, 1,3-Dichloropropene application can significantly alter soil microbial communities. Research using 18S rDNA PCR-DGGE analysis revealed that 1,3-Dichloropropene temporarily modifies fungal community structure, with a lesser impact compared to chloropicrin. [] This effect is transient, with profiles becoming indistinguishable from control plots after 6 months. []

Q3: What is the molecular formula and weight of 1,3-Dichloropropene?

A3: The molecular formula for 1,3-Dichloropropene is C3H4Cl2. It has a molecular weight of 110.98 g/mol.

Q4: How does the type of polyethylene film affect the efficacy of 1,3-Dichloropropene?

A4: Studies demonstrate that using a high-barrier polyethylene film, such as a virtually impermeable film (VIF), significantly reduces 1,3-Dichloropropene volatilization compared to conventional polyethylene films or untarped soil. [] This enhanced retention improves its efficacy and minimizes environmental release.

Q5: Does 1,3-Dichloropropene degrade in the environment, and what are the products?

A5: Yes, 1,3-Dichloropropene undergoes degradation in various environmental compartments. In aerobic aquatic environments, rapid conversion to 3-chloropropenoic acid occurs, particularly in water-sediment systems. [] The degradation products and pathways may vary depending on environmental factors like temperature, moisture, and microbial activity.

Q6: Have any computational studies been performed to understand 1,3-Dichloropropene combustion?

A6: Yes, quantum chemical molecular dynamics (QM/MD) simulations have provided insights into the oxidative decomposition of 1,3-Dichloropropene at different temperatures (1500 and 3000 K). [] These studies identified key initiation pathways and highlighted the role of intermediate reactions in forming major combustion products.

Q7: How do structural differences between the isomers of 1,3-Dichloropropene influence their nematicidal activity?

A7: Studies reveal distinct differences in the biological activity of (Z)- and (E)-isomers of 1,3-Dichloropropene. The (Z)-isomer exhibits greater nematicidal efficacy compared to the (E)-isomer. [] This highlights the significance of stereochemistry in influencing biological activity and target interactions.

Q8: Are there specific formulation strategies to improve the efficacy of 1,3-Dichloropropene?

A8: Yes, combining 1,3-Dichloropropene with chloropicrin, a fungicidal agent, is a common formulation strategy to enhance its efficacy against soilborne pests and pathogens. [, ] This combination addresses a wider range of targets and improves overall disease control in crops like strawberries and squash. []

Q9: What are the environmental concerns associated with the use of 1,3-Dichloropropene?

A9: 1,3-Dichloropropene, while not an ozone-depleting substance, is categorized as a toxic air contaminant. [] Its high volatility can lead to atmospheric emissions, posing potential risks to human health and the environment. [] Regulatory agencies have established guidelines and restrictions to mitigate these risks.

Q10: Are there any strategies to reduce 1,3-Dichloropropene volatilization and its environmental impact?

A10: Research has shown that employing high-barrier polyethylene films (VIF) during application significantly reduces 1,3-Dichloropropene volatilization compared to conventional films or no film. [] This practice improves efficacy and minimizes atmospheric release, aligning with sustainable agricultural practices.

Q11: Is there evidence of 1,3-Dichloropropene bioaccumulation in treated crops?

A11: Studies on plants like bush beans, tomatoes, and carrots revealed that 1,3-Dichloropropene is rapidly absorbed, translocated, and metabolized. [] The parent compound was not detected after 72 hours, indicating minimal residual concerns in treated crops. []

Q12: Does 1,3-Dichloropropene exhibit toxicological effects in mammalian systems?

A12: Research indicates that 1,3-Dichloropropene can induce toxicity in laboratory animals. Studies in rats and mice revealed that high doses of 1,3-Dichloropropene, particularly via intraperitoneal injection, can lead to acute hepatic damage and even death. [] This highlights the importance of careful handling and adherence to safety guidelines.

Q13: How is exposure to 1,3-Dichloropropene assessed in occupational settings?

A13: Urinary excretion of specific metabolites, such as the N-acetyl cysteine conjugate of cis-1,3-dichloropropene, serves as a biomarker for occupational exposure assessment. [] The levels of these metabolites correlate with the intensity and duration of exposure.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.